
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid is a complex organic compound with significant applications in scientific research. Its molecular formula is C16H15N3O6, and it has a molecular weight of 345.31 g/mol. This compound is known for its role in the development of targeted protein degradation technologies and other advanced chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid typically involves multiple steps, including substitution, click reactions, and addition reactions . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include sodium cyanoborohydride, triethylamine, and propylphosphonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Biology: Employed in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras).
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. In the context of targeted protein degradation, it functions as a ligand that binds to the protein of interest, facilitating its ubiquitination and subsequent degradation by the proteasome . This process is mediated by the formation of a ternary complex involving the target protein, the ligand, and an E3 ubiquitin ligase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart from these similar compounds is its specific application in targeted protein degradation technologies. Its unique structure allows for the formation of stable ternary complexes, making it a valuable tool in the development of PROTACs and other advanced therapeutic strategies .
Eigenschaften
Molekularformel |
C16H17N3O5 |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13-5-4-12(15(23)18-13)19-8-10-9(16(19)24)2-1-3-11(10)17-7-6-14(21)22/h1-3,12,17H,4-8H2,(H,21,22)(H,18,20,23) |
InChI-Schlüssel |
IRTGVWOJNUZIMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
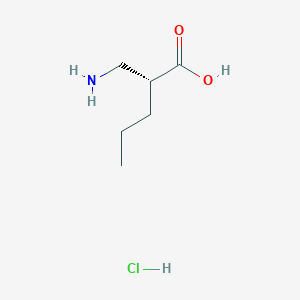
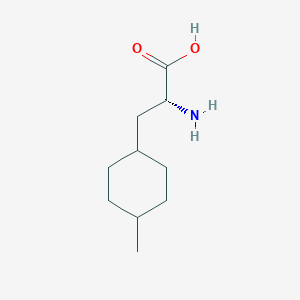
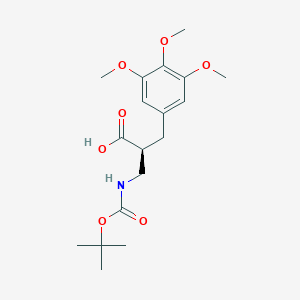
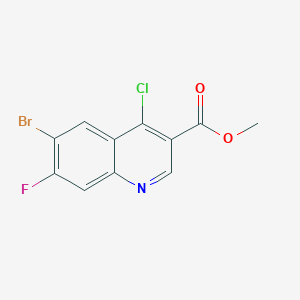
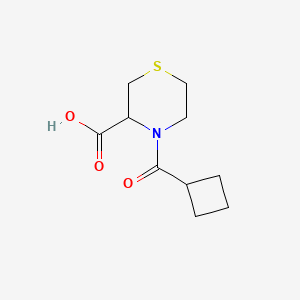
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
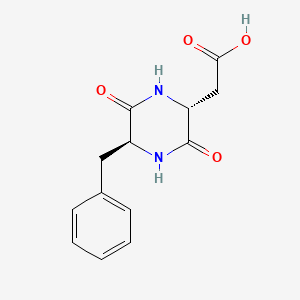
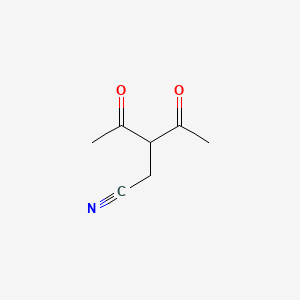
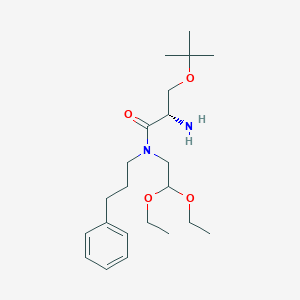

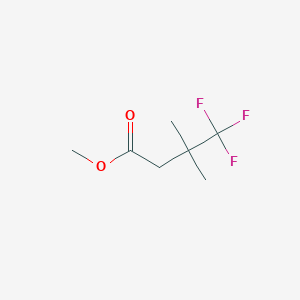
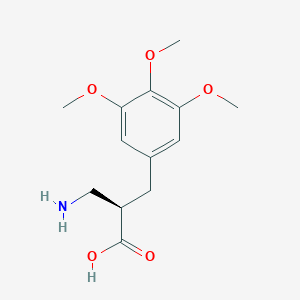
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
